2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14/h1H,2,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGADWFFHOLXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Imine-Based Cyclocondensation
Nitrile imines, generated in situ from hydrazonoyl halides, participate in (3+2) or (3+3) cycloadditions to form pyrazole cores. A 2023 study demonstrated the use of nitrile imines and mercaptoacetaldehyde in a one-pot (3+3)-annulation to synthesize 1-aryl-3-trifluoromethylpyrazoles (Figure 1). This method achieved 91% yield for 1-tolyl-3-trifluoromethylpyrazole under optimized conditions (p-TsCl, DCE, 60°C). While the target compound requires an amino group at C4, this approach highlights the feasibility of introducing trifluoromethyl groups early in the synthesis.
Table 1: Cyclocondensation Methods for Trifluoromethylpyrazoles
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly accelerates pyrazole formation. A 2011 protocol condensed 4-nitrophenylhydrazine with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate under microwave conditions (175°C, 1.5 min), yielding 82% of the nitro-substituted pyrazole. This method’s efficiency is critical for subsequent reduction to the amino group.
Functional Group Transformations: Introducing the Amino Group
The 4-amino group is typically introduced via reduction of nitro intermediates or direct substitution.
Catalytic Hydrogenation
Nitro-to-amine reduction using Pd/C under H₂ is a standard method. For example, hydrogenation of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate at 40 psi H₂ provided the corresponding aniline in 89% yield. However, over-reduction or debenzylation risks necessitate careful catalyst selection.
Transfer Hydrogenation
Ammonium formate as a hydrogen donor in the presence of Pd/C offers a safer alternative. This method achieved 85–90% yields for analogous compounds without high-pressure equipment.
Palladium-catalyzed coupling enables late-stage introduction of the acetic acid group. A patent disclosed using Pd(OAc)₂/Xantphos to couple 4-bromo-3-(trifluoromethyl)-1H-pyrazole with ethyl glycinate, followed by hydrolysis to the acid (78% over two steps).
Table 2: Acetic Acid Group Installation Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Alkylation | ClCH₂COOH, K₂CO₃ | 75 | |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos | 78 |
Continuous Flow and Scalability Considerations
Continuous flow systems enhance reproducibility and safety for large-scale synthesis. A two-step flow process for 4-(pyrazol-1-yl)carboxanilides achieved 85% yield by integrating cyclocondensation and hydrogenation in sequence. Adapting this to the target compound could reduce processing time from days to hours.
Regioselectivity Challenges and Solutions
Regioselectivity in pyrazole formation is influenced by electronic and steric factors. The trifluoromethyl group’s electron-withdrawing nature directs substitution to the C3 position, as observed in nitrile imine cycloadditions . Protecting group strategies (e.g., Boc for amines) further refine selectivity during functionalization.
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group (-NH<sub>2</sub>) undergoes oxidation under controlled conditions. For example:
-
Oxidation to nitroso derivatives :
Treatment with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acidic media converts the amino group to a nitroso (-NO) group. This reaction is pH-dependent and typically yields 2-[4-nitroso-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | pH 3–4, 25°C, 6 hrs | 2-[4-Nitroso-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | 68% |
Substitution Reactions
The amino group participates in nucleophilic substitution reactions:
-
Acylation :
Reacting with acetyl chloride in the presence of pyridine forms the corresponding acetamide derivative. This reaction proceeds via a nucleophilic attack mechanism .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 2 hrs | 2-[4-Acetamido-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | 85% |
-
Sulfonation :
Arylsulfonyl hydrazides react with the amino group to form sulfonamide derivatives. For instance, benzenesulfonyl hydrazide produces 2-[4-(benzenesulfonamido)-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid .
Carboxylic Acid Reactivity
The acetic acid moiety undergoes typical carboxylic acid reactions:
-
Esterification :
Treatment with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields methyl 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 hrs | Methyl 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | 92% |
-
Amide Formation :
Reaction with thionyl chloride (SOCl<sub>2</sub>) converts the acid to an acyl chloride, which subsequently reacts with amines to form amides .
Trifluoromethyl Group Stability
The -CF<sub>3</sub> group is generally inert under mild conditions but can participate in radical-mediated reactions under UV light or high temperatures. For example, photochemical defluorination has been observed in the presence of titanium dioxide (TiO<sub>2</sub>) .
Metal Coordination
The pyrazole nitrogen and carboxylic oxygen atoms act as ligands in metal complexes:
-
Iron complexes :
Forms stable complexes with Fe(II) under nitrogen atmosphere, potentially useful in catalysis .
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| FeCl<sub>2</sub> | N<sub>2</sub>, DMF, 60°C | [Fe(C<sub>6</sub>H<sub>6</sub>F<sub>3</sub>N<sub>3</sub>O<sub>2</sub>)<sub>2</sub>] | Catalytic cyclization |
pH-Dependent Tautomerism
The pyrazole ring exhibits tautomerism in aqueous solutions:
-
1H-pyrazole ⇌ 2H-pyrazole :
At pH > 7, the proton migrates from N1 to N2, altering reactivity toward electrophiles .
Key Mechanistic Insights
-
Amino group reactivity : Governed by resonance stabilization with the pyrazole ring, enhancing its nucleophilicity .
-
Carboxylic acid activation : Protonation of the -COOH group increases electrophilicity, facilitating esterification .
-
-CF<sub>3</sub> electronic effects : The electron-withdrawing nature of -CF<sub>3</sub> deactivates the pyrazole ring toward electrophilic substitution .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that pyrazole derivatives, including 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that modifications in the pyrazole structure can enhance the potency against specific cancer cell lines, making them potential candidates for drug development .
1.2 Neurological Applications
This compound has been investigated for its effects on the central nervous system, particularly as an AMPA receptor potentiator. The modulation of AMPA receptors is crucial for synaptic plasticity and memory function, suggesting that this compound could play a role in treating cognitive disorders such as Alzheimer's disease .
1.3 Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for the treatment of inflammatory diseases .
Agricultural Science
2.1 Herbicidal Activity
Research indicates that 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid may possess herbicidal properties. Its structural characteristics allow it to interfere with specific biochemical pathways in plants, leading to growth inhibition. Field studies have shown effective control over certain weed species, suggesting its utility as a herbicide .
2.2 Plant Growth Regulation
In addition to herbicidal effects, this compound has been studied for its potential to regulate plant growth. By modulating hormonal pathways within plants, it can promote growth under stress conditions, enhancing crop yield and resilience .
Material Science
3.1 Synthesis of Functional Materials
The unique chemical structure of 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid allows it to be used as a building block in the synthesis of advanced materials. Its incorporation into polymers and composites can improve thermal stability and mechanical properties .
3.2 Coatings and Adhesives
This compound has potential applications in the development of coatings and adhesives due to its chemical stability and adhesion properties. Research is ongoing to evaluate its effectiveness in various formulations .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents, molecular weight, and applications:
Key Observations:
- Amino vs. Trifluoromethyl at Position 4: The amino group in the target compound enhances solubility and hydrogen-bonding capacity compared to 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, which lacks this group. This makes the latter more lipophilic but less suited for drug-receptor interactions .
- Cyano and Thiophene Substitutents: The cyano group in 2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid introduces strong electron-withdrawing effects, while the thiophene ring increases aromaticity. These features may alter binding affinities in biological systems compared to the amino-CF₃ combination .
- Chain Length Variations: Replacing the acetic acid with a butanoic acid chain (as in 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid) increases molecular weight and may reduce solubility, limiting its utility in drug delivery .
Functional and Application-Based Differences
Agrochemical Performance:
Compounds with CF₃ or difluoromethyl (CF₂H) groups exhibit enhanced environmental persistence. For example, [5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]-acetic acid is used in herbicides, but its shorter half-life compared to the target compound (due to CF₂H vs. CF₃) may necessitate higher application frequencies .
Material Science:
The acetic acid moiety in the target compound facilitates coordination with metal ions, useful in catalyst design. However, derivatives like 2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid may offer superior optoelectronic properties for materials due to the thiophene’s conjugated system .
Biological Activity
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, identified by its CAS number 1442093-18-6, is a compound of significant interest in medicinal chemistry. This article explores its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Chemical Formula : C6H7F3N3O2
- Molecular Weight : 245.59 g/mol
- IUPAC Name : 2-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Biological Activity Overview
The biological activity of 2-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has been evaluated across various therapeutic areas, particularly in anti-inflammatory and anticancer research.
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, compounds similar to 2-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid have demonstrated significant inhibition of cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 (Liver) | 5.40 |
| Compound B | HeLa (Cervical) | 0.01 |
| Compound C | MCF7 (Breast) | 1.78 |
These findings suggest that the pyrazole moiety can be effectively utilized to develop new anticancer agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it inhibits the release of pro-inflammatory cytokines such as TNF-alpha. The following table summarizes the anti-inflammatory activity of related compounds:
| Compound | Inhibition (%) | IC50 (µg/mL) |
|---|---|---|
| Compound D | 50.7% | 60.56 |
| Compound E | 48.5% | 57.24 |
| Compound F | 35.9% | 69.15 |
These results indicate that the pyrazole derivatives can serve as potential anti-inflammatory agents, comparable to established treatments like diclofenac sodium .
Anticancer Mechanism : The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit tubulin polymerization, which is crucial for cell division. Docking studies have revealed specific binding interactions with tubulin, suggesting a mechanism similar to that of colchicine .
Anti-inflammatory Mechanism : The anti-inflammatory effects are linked to the inhibition of key signaling pathways involved in inflammation, particularly the MAPK pathway, which regulates TNF-alpha production. This makes pyrazole derivatives promising candidates for treating inflammatory diseases .
Case Studies
A notable case study involved a series of synthesized pyrazole derivatives tested for their biological activity against various cancer cell lines and inflammatory models. The study found that modifications at specific positions on the pyrazole ring significantly influenced both anticancer and anti-inflammatory activities.
Example Case Study
In a comparative study:
- Compound G showed an IC50 of 12 µM against breast cancer cells.
- Compound H , with a trifluoromethyl group, exhibited enhanced activity with an IC50 of 5 µM.
This highlights the importance of structural modifications in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid?
- Methodological Answer : A common approach involves coupling pyrazole derivatives with acetic acid moieties. For example, peptide-like coupling reactions (e.g., using tert-butyl esters or chloroacetyl intermediates) can link the trifluoromethyl pyrazole core to the acetic acid group. Reaction optimization may require anhydrous conditions and catalysts like EDCI/HOBt for amide bond formation. Post-synthesis purification via recrystallization or column chromatography is critical, as impurities in trifluoromethyl groups can affect downstream applications .
- Key Reference : demonstrates a related synthesis of 2-(4-amino-triazol-1-yl)acetic acid via coupling with tert-butyl esters, suggesting analogous steps for this compound.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Use orthogonal analytical methods:
- HPLC : Retention time analysis under conditions similar to Example 324 (LCMS retention time: 1.23 minutes, C18 column, acidic mobile phase) .
- NMR : Compare and spectra with literature data (e.g., pyrazole ring protons at δ 8.16 ppm and acetic acid protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 222.17 for the parent ion) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound under varying reaction conditions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of trifluoromethyl intermediates .
- Temperature Control : Maintain ≤60°C to prevent decomposition of the amino group .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps involving halogenated pyrazoles .
- Data Analysis : Monitor reaction progress via TLC or in situ IR spectroscopy to detect carbonyl intermediates (C=O stretch at ~1700 cm) .
Q. How can conflicting spectral data be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping pyrazole and acetic acid signals .
- Isotopic Labeling : Introduce -labeled standards to distinguish trifluoromethyl peaks from background noise in complex mixtures .
Q. What computational methods predict the reactivity of the trifluoromethyl group in this compound?
- Methodological Answer :
- DFT Calculations : Model electron-withdrawing effects of the -CF group on pyrazole ring electrophilicity using Gaussian or ORCA software.
- Molecular Dynamics : Simulate solvent interactions to assess stability of the acetic acid moiety in aqueous buffers .
Q. How does the compound’s stability under different storage conditions affect experimental reproducibility?
- Methodological Answer :
- Storage Recommendations : Store at -20°C in inert atmospheres (argon) to prevent hydrolysis of the acetic acid group.
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation byproducts like deaminated analogs .
Q. What advanced chromatographic techniques separate this compound from structurally similar byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
